molecular formula C16H24ClNO5 B6123386 N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate

N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate

Cat. No. B6123386
M. Wt: 345.8 g/mol
InChI Key: JNSNXRXCJFVIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TBPMPO and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of TBPMPO is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of diseases. For example, TBPMPO has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival.
Biochemical and Physiological Effects
TBPMPO has been shown to have several biochemical and physiological effects on the body. For example, it can modulate the expression of specific genes and proteins that are involved in various cellular processes. Additionally, TBPMPO has been shown to regulate the levels of specific hormones and neurotransmitters, which can have significant effects on the body's overall physiology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBPMPO in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TBPMPO is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using TBPMPO is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research on TBPMPO. One potential area of focus is the development of novel drug delivery systems that can improve the bioavailability and efficacy of TBPMPO in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of TBPMPO and to identify specific molecular targets for its therapeutic applications. Finally, more research is needed to assess the potential side effects and toxicity of TBPMPO, particularly in long-term studies.

Synthesis Methods

The synthesis of TBPMPO involves the reaction of 4-chloro-2-methylphenol with tert-butylamine, followed by the addition of 3-chloropropylamine. The resulting product is then reacted with oxalic acid to produce TBPMPO oxalate in high yield and purity.

Scientific Research Applications

TBPMPO has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Several studies have shown that TBPMPO exhibits potent cytotoxic activity against cancer cells and can induce apoptosis in these cells. Furthermore, TBPMPO has been shown to have anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity.

properties

IUPAC Name

N-[3-(4-chloro-2-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO.C2H2O4/c1-11-10-12(15)6-7-13(11)17-9-5-8-16-14(2,3)4;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSNXRXCJFVIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-chloro-2-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

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